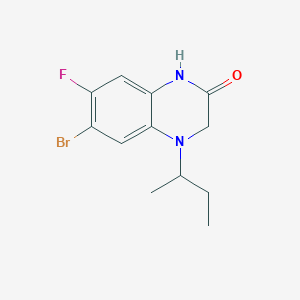
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
概要
説明
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific reagents to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity.
化学反応の分析
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions, particularly those involving nitrogen-containing heterocycles.
作用機序
The mechanism of action of 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, quinoxaline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
類似化合物との比較
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar quinoxaline derivatives, such as:
6-Bromo-4-(butan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one: Lacks the fluorine atom at the 7th position, which may affect its chemical reactivity and biological activity.
4-(Butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one: Lacks the bromine atom at the 6th position, potentially altering its substitution reactions and overall stability.
6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one: Lacks the butan-2-yl group at the 4th position, which may influence its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
特性
IUPAC Name |
6-bromo-4-butan-2-yl-7-fluoro-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-3-7(2)16-6-12(17)15-10-5-9(14)8(13)4-11(10)16/h4-5,7H,3,6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIBATOLLBSFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC(=O)NC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


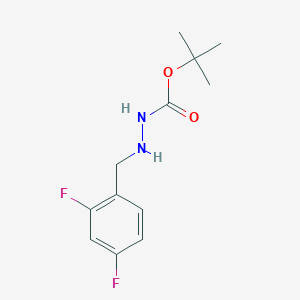


![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
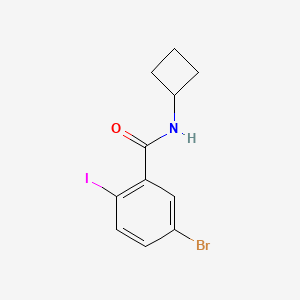
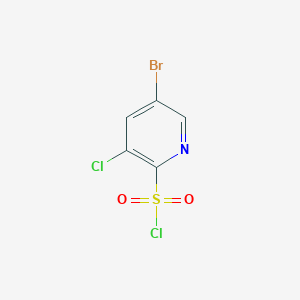

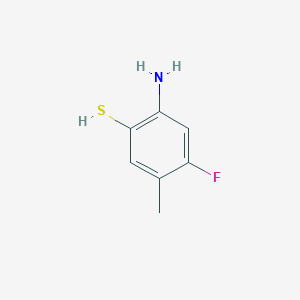
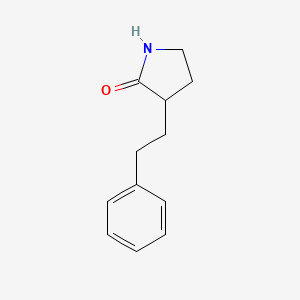

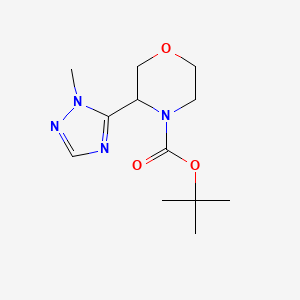
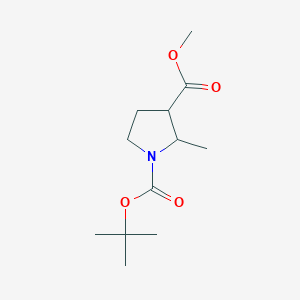

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
